molecular formula C12H12ClN3O2 B2633042 1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole CAS No. 1803588-84-2

1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole

Cat. No.: B2633042
CAS No.: 1803588-84-2
M. Wt: 265.7
InChI Key: XNAQKGVMVCLALO-UHFFFAOYSA-N
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Description

1-[1-(2-Chlorophenyl)-2-nitropropyl]-1H-pyrazole is a chemical compound with the molecular formula C12H12ClN3O2 and a molecular weight of 265.7 g/mol This compound features a pyrazole ring substituted with a 2-chlorophenyl and a 2-nitropropyl group

Preparation Methods

The synthesis of 1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole typically involves the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-chloro-1-(2-nitropropyl)benzene. This intermediate is then reacted with hydrazine to form the final product, this compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

1-[1-(2-Chlorophenyl)-2-nitropropyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[1-(2-Chlorophenyl)-2-nitropropyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 1-[1-(2-chlorophenyl)-2-nitropropyl]-1H-pyrazole is not well understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to its observed antimicrobial effects .

Comparison with Similar Compounds

1-[1-(2-Chlorophenyl)-2-nitropropyl]-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-(2-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole: Similar structure but with different substituents on the pyrazole ring.

    1-(2-Chlorophenyl)-5-(4-nitrophenyl)-1H-pyrazole: Another derivative with different substituents, showing varied biological activities.

These compounds share a common pyrazole core but differ in their substituents, leading to unique properties and applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research Its unique structure allows it to participate in various chemical reactions and applications across multiple fields

Properties

IUPAC Name

1-[1-(2-chlorophenyl)-2-nitropropyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-9(16(17)18)12(15-8-4-7-14-15)10-5-2-3-6-11(10)13/h2-9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAQKGVMVCLALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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